Etodolac Ethyl Ester

Descripción general

Descripción

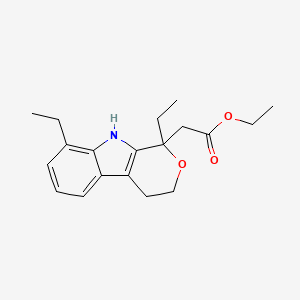

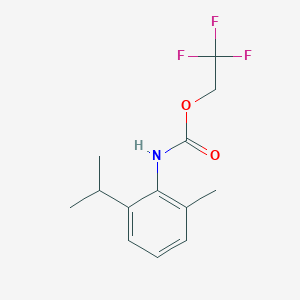

Etodolac Ethyl Ester is a derivative of Etodolac . Etodolac is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

Etodolac can be synthesized from 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate by cyclocondensation to give etodolac ethyl ester . The synthesis of the target compounds was accomplished following multistep reaction procedures .Molecular Structure Analysis

The active (+) enantiomer of the anti-inflammatory agent etodolac has been assigned an S absolute configuration on the basis of a crystallographic analysis . The molecular formula of Etodolac methyl ester is C18H23NO3 .Chemical Reactions Analysis

Three new hydrazone derivatives of Etodolac were synthesized and evaluated for their anti-inflammatory activity . The dissolution mechanism of etodolac is affected by the temperature, stirring speed, type of polymer, and mass fraction of polymer in medium so as to regulate the dissolution rate of etodolac .Physical And Chemical Properties Analysis

The solubilities and dissolution profiles of etodolac were determined in water with four polymers at 300.15 305.15, 310.15, 315.15, and 320.15 K . The synthesized prodrugs are stable in acidic environment (pH 1.2) and readily hydrolyzed in basic environment (pH 7.4) .Aplicaciones Científicas De Investigación

Rheumatoid Arthritis Management

Etodolac Ethyl Ester is utilized in the management of pain and inflammation associated with rheumatoid arthritis. It is preferred due to its effectiveness in reducing pain and inflammation, making it a drug of choice for this condition .

Osteoarthritis Treatment

This compound is also employed in the treatment of osteoarthritis. By blocking the production of substances that cause inflammation, it helps alleviate the symptoms of this degenerative joint disease .

Ankylosing Spondylitis Alleviation

Etodolac Ethyl Ester is used in alleviating the symptoms of ankylosing spondylitis, a type of arthritis that affects the spine, providing patients with relief from pain and stiffness .

Postoperative Pain Reduction

The compound finds application in the reduction of postoperative pain. Its anti-inflammatory properties are beneficial in managing pain following surgical procedures .

Enhanced Protein Synthesis

Research indicates that the introduction of amino acid esters to Etodolac enhances protein synthesis. This is particularly beneficial in medical scenarios where increased protein synthesis is desired .

In Situ Antioxidant Action

Etodolac Ethyl Ester has been shown to exhibit in situ antioxidant action. This property is advantageous in reducing oxidative stress in various therapeutic applications .

Sustained Release Formulation

The compound is used in the development of sustained release formulations. This allows for a gradual release of the active drug, providing a more consistent therapeutic effect over time .

Gastrointestinal Toxicity Reduction

Etodolac Ethyl Ester has been found to have a lower ulcerogenic index than its parent drug, Etodolac. This makes it a safer option for patients who are at risk of gastrointestinal lesions .

Mecanismo De Acción

Target of Action

Etodolac Ethyl Ester primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid into prostacyclin and prostaglandin, which are involved in mediating inflammation .

Mode of Action

Etodolac Ethyl Ester interacts with its targets by inhibiting the activity of COX-1 and COX-2 . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation . It’s worth noting that Etodolac Ethyl Ester is more selective for COX-2 than COX-1 .

Biochemical Pathways

By inhibiting COX-1 and COX-2, Etodolac Ethyl Ester affects the biochemical pathway of prostaglandin synthesis . Prostaglandins are lipid compounds that have diverse roles in the body, including the mediation of inflammatory responses . Therefore, the inhibition of prostaglandin synthesis by Etodolac Ethyl Ester leads to a reduction in inflammation .

Pharmacokinetics

It’s known that the compound is stable in an acidic environment and readily hydrolyzed in a basic environment .

Result of Action

The primary molecular and cellular effects of Etodolac Ethyl Ester’s action are the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . In terms of cellular effects, it has been found that some synthesized molecules have more analgesic and anti-inflammatory potential than Etodolac .

Safety and Hazards

Direcciones Futuras

The mutual prodrugs of etodolac were synthesized using amino acid as congener. The purpose of selecting amino acids is to enhance the protein synthesis and have in situ antioxidant action . The application of ionic liquid to enhance the nose-to-brain delivery of etodolac is another promising direction .

Propiedades

IUPAC Name |

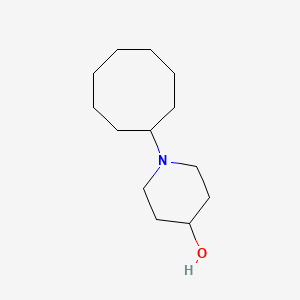

ethyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-4-13-8-7-9-14-15-10-11-23-19(5-2,12-16(21)22-6-3)18(15)20-17(13)14/h7-9,20H,4-6,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUFTFWWCSCCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etodolac Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Etodolac Ethyl Ester in the synthesis of Etodolac?

A1: Etodolac Ethyl Ester serves as a key intermediate in the synthesis of Etodolac. [] The research paper describes a synthetic route where 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate undergo a cyclocondensation reaction to yield Etodolac Ethyl Ester. This ester is then hydrolyzed to obtain Etodolac. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)

amine](/img/structure/B1460960.png)

amine](/img/structure/B1460961.png)

![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)

![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)